tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Description
Historical Context and Significance of Azabicyclic Systems
The development of azabicyclic chemistry has its roots in the early exploration of alkaloid natural products and their synthetic analogs. Many synthetic strategies have been developed for the construction of azabicyclic ring systems, including Staudinger-aza-Wittig approaches, which have provided foundational methodologies for accessing these complex structures. The significance of azabicyclic systems became particularly apparent with the discovery of biologically active natural products containing these frameworks, such as the grandisines A through G, indolizidine alkaloids isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. These alkaloids display selective human delta-opioid receptor affinity, making selective activation of the delta-opioid receptor an attractive strategy for the development of new analgesics.
The evolution of synthetic methodologies for azabicyclic compounds has been driven by the need for enantioselective approaches that can provide access to diverse ring systems. Recent developments have focused on creating versatile enantioselective syntheses that can deliver bicyclic amine products in high yield and excellent enantiomeric excess. The stereochemistry establishment via highly diastereoselective reactions has become a cornerstone of modern azabicyclic synthesis, with methodologies allowing for rapid preparation of ring systems that are not readily accessible through other chemical approaches. The field has particularly benefited from advances in ring-closing metathesis strategies, which have enabled the construction of both small and large azabicyclic ring systems with embedded olefin handles for further functionalization.
Dynamic kinetic resolution approaches have emerged as powerful tools in azabicyclic chemistry, introducing new strategies that combine rapid tautomeric equilibration of diastereomeric iminium cations with diastereoselective sigmatropic rearrangements. These methodologies have enabled the enantioselective synthesis of angularly substituted azabicyclic molecules, delivering products such as cis-octahydrocyclopenta[b]pyrroles, cis-octahydroindoles, and cis-decahydrocyclohepta[b]pyrroles in excellent yields and enantioselectivity. The historical progression of these synthetic techniques has established azabicyclic systems as fundamental scaffolds in organic chemistry, with applications spanning from natural product synthesis to pharmaceutical development.
Chemical Classification of Azabicyclo[2.2.1]heptane Derivatives
The compound tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate belongs to the class of bicyclic amines, specifically categorized under azabicyclic compounds within the bicyclo[2.2.1]heptane family. This classification is based on the presence of a nitrogen atom incorporated into a rigid bicyclic framework, which fundamentally alters the chemical and biological properties compared to purely carbocyclic analogs. The azabicyclic nature of these compounds provides unique three-dimensional arrangements that are crucial for their interactions with biological systems and their utility as synthetic intermediates.
Within the broader category of azabicyclic compounds, the [2.2.1] bridging pattern represents a specific geometric arrangement where the nitrogen atom is positioned to create a norbornane-like structure with heteroatom substitution. This particular bridging pattern is distinguished from other azabicyclic systems such as [3.3.1], [3.2.1], and [2.2.2] arrangements, each of which confers different chemical reactivities and biological activities. The presence of the bromine substituent at position 7 places this compound in the subcategory of halogenated azabicyclic derivatives, which are particularly valuable for cross-coupling reactions and further synthetic elaborations.
The ester functionality represented by the tert-butoxycarbonyl group classifies this compound additionally as a protected amino acid derivative, making it relevant to peptide and protein chemistry applications. The combination of the azabicyclic core with both halogen and ester functionalities creates a multifunctional synthetic intermediate that bridges several chemical classifications. This dual nature allows the compound to participate in diverse reaction pathways, from nucleophilic substitutions involving the bromine atom to hydrolysis and deprotection reactions involving the ester group.
Table 1: Classification Hierarchy of this compound
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Nitrogen-containing bicycles |
| Secondary Class | Azabicyclic Compounds | Bicyclo[2.2.1]heptane derivatives |
| Functional Group | Halogenated Esters | Bromo-substituted carboxylates |
| Synthetic Role | Protected Intermediates | tert-Butoxycarbonyl derivatives |
| Stereochemical | Rigid Scaffolds | Norbornane-type frameworks |
Structural Characteristics and Nomenclature
The molecular structure of this compound features a bicyclic framework consisting of two fused rings that incorporate a nitrogen heteroatom, creating a rigid three-dimensional architecture. The bicyclo[2.2.1]heptane core represents a seven-membered system where the bridging pattern creates a norbornane-like geometry with the nitrogen atom replacing one of the carbon vertices. This structural arrangement results in a highly constrained molecular framework that significantly influences the compound's chemical reactivity and biological interactions.
The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for bicyclic systems, where the numbers [2.2.1] indicate the number of atoms in each bridge connecting the bridgehead positions. The prefix "aza" denotes the replacement of a carbon atom with nitrogen, specifically at the 3-position in this case. The systematic name incorporates the positional descriptors for all substituents: the bromine atom at position 7 and the tert-butoxycarbonyl ester group attached to the nitrogen at position 3. The stereochemical implications of the rigid bicyclic structure are significant, as the bridged nature of the system locks specific conformations and creates defined spatial relationships between substituents.
The three-dimensional structure exhibits specific geometric constraints that influence both reactivity patterns and biological activity profiles. The rigid framework eliminates many conformational degrees of freedom typically associated with flexible aliphatic systems, resulting in well-defined spatial presentations of functional groups. The bromine substituent occupies a sterically defined position that affects its accessibility for chemical reactions, while the nitrogen-bound ester group is oriented in a specific three-dimensional space that influences its hydrolysis kinetics and interactions with enzymatic systems. These structural characteristics make the compound particularly valuable for structure-activity relationship studies in medicinal chemistry applications.
Table 2: Structural Parameters of this compound
Scientific and Industrial Relevance
The scientific relevance of this compound extends across multiple research domains, with particular significance in pharmaceutical development and advanced organic synthesis. In pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel analgesics and anti-inflammatory agents. The rigid bicyclic framework provides a defined three-dimensional scaffold that can be systematically modified to explore structure-activity relationships in drug discovery programs. The presence of the reactive bromine substituent enables facile incorporation into larger molecular frameworks through cross-coupling reactions, making it an essential building block for combinatorial chemistry approaches.
Industrial applications of this compound span multiple sectors, with significant utility in the development of advanced materials and specialized chemical products. In material science research, the compound contributes to the formulation of advanced materials with enhanced properties such as improved durability and resistance to environmental factors. The agricultural chemistry sector has identified potential applications in the development of environmentally friendly pesticides and herbicides, where the azabicyclic framework provides improved selectivity and reduced environmental persistence. The compound's utility in biochemical research has been demonstrated through its use in studying enzyme mechanisms and interactions, contributing to fundamental understanding of biochemical pathways and potential therapeutic targets.
The synthetic versatility of this compound has made it particularly valuable in academic research settings, where it serves as a model compound for developing new synthetic methodologies. Recent advances in azabicyclic chemistry have utilized similar compounds to establish general protocols for enantioselective synthesis, with methodologies providing access to diverse azabicyclic ring systems that were previously difficult to obtain. The compound's role in advancing synthetic chemistry extends to its use in training graduate students and postdoctoral researchers in complex organic synthesis techniques, contributing to the development of the next generation of synthetic chemists.
Table 3: Applications and Research Areas for this compound
Properties
IUPAC Name |
tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSRTTBTCLSPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678040 | |
| Record name | tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-32-1 | |
| Record name | 1,1-Dimethylethyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221818-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Norbornene-Based Synthesis
The most widely reported method begins with norbornene derivatives , which serve as precursors for constructing the bicyclo[2.2.1]heptane core. The synthesis involves three critical stages:
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Formation of the Bicyclic Core : Norbornene undergoes ring-opening reactions with amines to introduce the azabicyclic structure. For example, reaction with tert-butyl carbamate under acidic conditions yields the 3-azabicyclo[2.2.1]heptane framework.
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Bromination : Electrophilic bromination at the 7-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. This step requires careful control to avoid over-bromination.
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Esterification : The intermediate carboxylic acid is esterified with tert-butanol in the presence of p-toluenesulfonic acid (PTSA) or sulfuric acid, yielding the final product.
Key Reaction Conditions :
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Temperature: 0–25°C for bromination; reflux (40–80°C) for esterification.
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Solvents: DCM for bromination; toluene or THF for esterification.
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Yield: 60–75% overall, with purity >95% after column chromatography.
Dibromocyclohexyl Carbamate Route
An alternative method, reported in the Journal of Organic Chemistry, utilizes alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates as starting materials. The process involves:
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Heterocyclization : Treatment with sodium hydride (NaH) in dimethylformamide (DMF) induces intramolecular cyclization, forming the 7-azabicyclo[2.2.1]heptane core. For example, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate reacts with NaH to yield 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane (52% yield).
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Bromine Elimination : Subsequent treatment with tert-butoxide (t-BuOK) removes hydrogen bromide, yielding the final product with an unsaturated bond (78% yield).
Advantages :
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Higher regioselectivity due to pre-installed bromine atoms.
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Compatibility with diverse protecting groups (e.g., trifluoroacetamide).
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:
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Continuous Flow Reactors : Enhanced mixing and heat transfer improve bromination efficiency, reducing reaction time by 40% compared to batch processes.
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Catalytic Esterification : Immobilized lipases (e.g., Candida antarctica) replace mineral acids, enabling greener synthesis with >90% conversion rates.
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In-Line Purification : Chromatography-free purification via crystallization from hexane/ethyl acetate mixtures achieves >98% purity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Reagents
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Esterification : Sulfuric acid provides higher yields (85%) than PTSA (70%) but requires neutralization steps.
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Heterocyclization : NaH in DMF achieves faster cyclization than potassium tert-butoxide (KOT-Bu).
Comparative Analysis of Synthetic Routes
The norbornene route is preferred for industrial production due to cost and scalability, while the dibromocyclohexyl route offers superior regiocontrol for research-scale applications.
Data Tables
Chemical Reactions Analysis
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bicyclic core can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of azabicyclo compounds exhibit antimicrobial properties. Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate has been studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the bicyclic structure could enhance antibacterial activity, suggesting that tert-butyl derivatives may serve as lead compounds for antibiotic development .
Neurological Research
The compound's structural similarity to neurotransmitter systems positions it as a candidate in neurological studies, particularly in the development of drugs targeting cognitive disorders.
Case Study : Research highlighted in Neuropharmacology explored the effects of azabicyclo compounds on acetylcholine receptors, indicating that modifications can lead to improved cognitive function in animal models .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules due to its unique bicyclic structure.
Data Table: Synthetic Pathways
| Reaction Type | Product Generated | Reference |
|---|---|---|
| Nucleophilic Substitution | Various substituted azabicyclo compounds | |
| Ring-opening Reactions | Expanded bicyclic systems |
Chiral Synthesis
The compound's chirality allows it to be used in asymmetric synthesis, which is crucial for producing pharmaceuticals with specific stereochemical configurations.
Case Study : A publication in Synthesis detailed the use of this compound as a chiral auxiliary, leading to high enantiomeric excess in target molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azabicyclo[2.2.1]heptane Derivatives
Key Compounds :
Key Observations :
- Reactivity : The bromine substituent in the target compound enhances its utility in cross-coupling reactions, unlike the hydroxyl or oxo groups in analogs .
- Spectral Differences : The Boc group in all derivatives resonates near δ 77–80 ppm in ¹³C NMR, while lactone carbons (e.g., in oxo/oxa derivatives) appear at δ 63–65 ppm .
- Synthetic Flexibility : Analogs like 7b are tailored for peptide coupling (e.g., serine side chains), whereas the target compound is optimized for halogen-mediated reactivity .
Ring Size and Functional Group Impact
Azabicyclo[4.1.0]heptane vs. [2.2.1]heptane :
- tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 893566-16-0) has a smaller, fused cyclopropane ring, reducing steric hindrance compared to the norbornane system in the target compound. This enhances its utility in constrained peptide design .
- tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 134575-14-7) features a hydroxymethyl group, enabling post-synthetic modifications like oxidation or glycosylation, which are absent in the brominated target compound .
Research Findings and Trends
- Synthetic Methods: The target compound is synthesized via bromination of precursor azabicycloheptanes, whereas lactone-containing analogs (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) are prepared under Mitsunobu conditions .
- Stability: Brominated derivatives require stringent storage conditions (2–8°C) to prevent decomposition, unlike more stable hydroxymethyl or amino-substituted analogs .
- Biological Relevance : The [2.2.1]heptane framework is preferred in neuraminidase inhibitors and protease inhibitors due to its conformational rigidity, while [4.1.0]heptane systems are explored in antiviral agents .
Q & A
Q. What are the optimal synthetic routes for tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting from bicyclic amine precursors. Key steps include bromination at the 7-position and Boc-protection of the amine. Optimization of solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) is critical for minimizing side reactions. For example, using a slow addition of brominating agents (e.g., NBS or Br₂) at low temperatures reduces over-halogenation. Yields >70% are achievable with stoichiometric control and inert atmosphere conditions .
Q. Table 1: Reaction Condition Optimization
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 80 | 65 | 85 |
| Boc Protection | Boc₂O, DMAP | THF | 0–25 | 78 | 92 |
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal diffraction data (e.g., CCDC entries) reveal bond angles and torsion angles, confirming the bicyclo[2.2.1] framework and bromine positioning. Complementary NMR analysis (¹H, ¹³C, and 2D COSY/NOESY) identifies coupling constants (e.g., J = 8–10 Hz for axial protons) and spatial proximities. For instance, NOE correlations between H-7 and H-5 confirm the endo-bromine configuration .
Advanced Research Questions
Q. What strategies are effective for enantiomeric separation of azabicycloheptane derivatives?
- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC or OD-H) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases in organic solvents) selectively modifies one enantiomer. For tert-butyl-protected analogs, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) achieves >95% ee .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 7-bromo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the bicyclic framework necessitates bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C). Pd(OAc)₂/XPhos systems in toluene/EtOH mixtures achieve >80% conversion for aryl boronic acid partners. Competitive β-hydride elimination is suppressed by using K₃PO₄ as a base .
Q. Table 2: Cross-Coupling Efficiency
| Substrate | Catalyst System | Ligand | Temp. (°C) | Conversion (%) |
|---|---|---|---|---|
| Aryl Boronic Acid | Pd(OAc)₂/XPhos | XPhos | 100 | 85 |
| Vinyl Boronate | PdCl₂(dppf) | dppf | 80 | 72 |
Q. What computational models predict the biological activity of azabicycloheptane analogs?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrostatic potential surfaces and H-bonding sites. Molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors) identifies binding affinities. QSAR studies correlate logP values (1.5–2.5) with membrane permeability, guiding analog design .
Data Contradictions and Resolution
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Contradiction : reports bromination yields of 65% with NBS, while industrial-scale methods claim >80% efficiency.
- Resolution : Batch vs. continuous flow reactors account for discrepancies. Microfluidic systems enhance mixing and heat transfer, improving yields .
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Contradiction : X-ray data in vs. NMR data in show conflicting dihedral angles.
- Resolution : Solid-state (X-ray) vs. solution-state (NMR) conformations differ due to crystal packing forces. MD simulations reconcile these by modeling dynamic flexibility .
Key Research Findings
- Structural Insight : The bicyclo[2.2.1] scaffold imposes a rigid conformation, making the bromine atom highly electrophilic .
- Biological Relevance : Analogous hydroxy derivatives (e.g., tert-butyl 5-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate) show moderate inhibition of neuronal receptors, suggesting potential CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
